molecular formula C16H12ClFN2O3S B2658202 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034538-34-4

3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2658202
CAS No.: 2034538-34-4
M. Wt: 366.79
InChI Key: DMDVACAJTSWCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro and fluoro groups. Additionally, it contains a pyridine ring substituted with a furan moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.

    Sulfonation: The amine is then reacted with chlorosulfonic acid to introduce the sulfonamide group.

    Halogenation: The chloro and fluoro groups are introduced through halogenation reactions using appropriate halogenating agents.

    Coupling Reaction: The pyridine ring is synthesized separately and coupled with the furan moiety through a Suzuki-Miyaura coupling reaction.

    Final Assembly: The pyridine-furan moiety is then attached to the sulfonamide-benzene core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

    Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the chloro group with an amine can yield an amino derivative.

Scientific Research Applications

3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which can inhibit the synthesis of folic acid in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
  • 3-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
  • 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-2-yl)methyl)benzenesulfonamide

Uniqueness

The unique combination of chloro and fluoro substituents on the benzene ring, along with the furan-pyridine moiety, distinguishes 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide from other similar compounds. This unique structure may confer specific chemical and biological properties that are not present in other compounds.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3S/c17-14-7-13(3-4-15(14)18)24(21,22)20-9-11-6-12(10-19-8-11)16-2-1-5-23-16/h1-8,10,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDVACAJTSWCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.